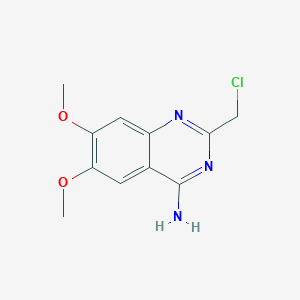
2-(Chloromethyl)-6,7-dimethoxyquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-6,7-dimethoxyquinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Quinazoline derivatives are often used as building blocks for various pharmacologically active molecules, making them valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6,7-dimethoxyquinazolin-4-amine typically involves the reaction of 2-amino-5,6-dimethoxybenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized to produce the desired quinazoline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of a base.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce quinazoline N-oxides .
Scientific Research Applications
2-(Chloromethyl)-6,7-dimethoxyquinazolin-4-amine has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing various quinazoline-based compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4-methylquinazoline: Similar in structure but with a methyl group instead of the dimethoxy groups.
2-Chloromethyl-4-anilinoquinazoline: Contains an anilino group, making it more suitable for anticancer applications.
Uniqueness
2-(Chloromethyl)-6,7-dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the dimethoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H12ClN3O2 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
2-(chloromethyl)-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C11H12ClN3O2/c1-16-8-3-6-7(4-9(8)17-2)14-10(5-12)15-11(6)13/h3-4H,5H2,1-2H3,(H2,13,14,15) |
InChI Key |
YTBFMJRFKLCOHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)CCl)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



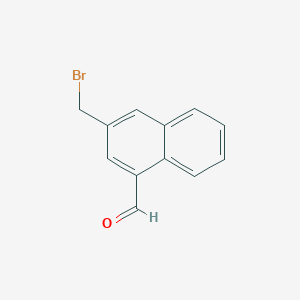


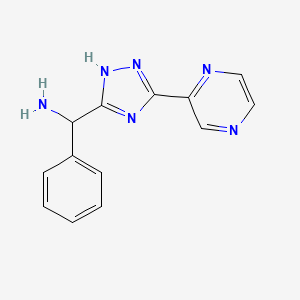
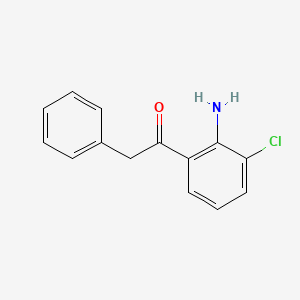
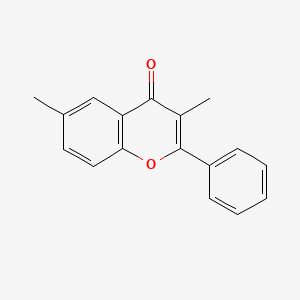
![[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol](/img/structure/B15066459.png)

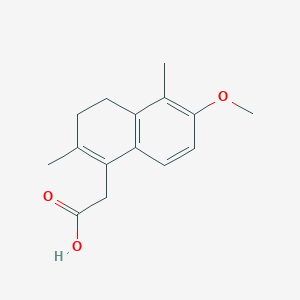
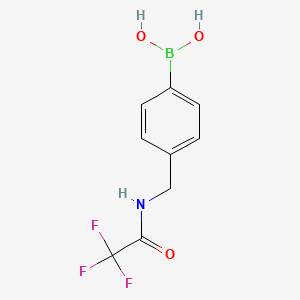
![(2S)-1-(tert-Butoxycarbonyl)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15066467.png)
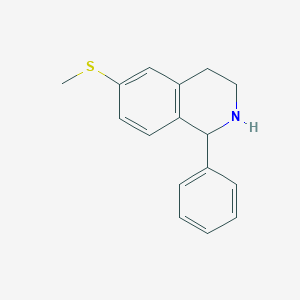
![3-Iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B15066475.png)
